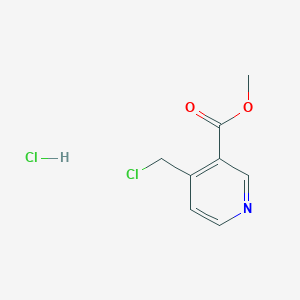

Methyl 4-(chloromethyl)nicotinate hydrochloride

Descripción general

Descripción

Methyl 4-(chloromethyl)nicotinate hydrochloride is an organic compound with the chemical formula C8H9Cl2NO2. It is commonly found as a white to light yellow solid and is known for its limited solubility in water but better solubility in some organic solvents . This compound is often used in research and laboratory settings for various chemical reactions.

Métodos De Preparación

The synthesis of Methyl 4-(chloromethyl)nicotinate hydrochloride typically involves multiple steps and requires organic synthesis techniques. One common method involves the chloromethylation of methyl nicotinate. The reaction conditions often include the use of chloromethylating agents such as formaldehyde and hydrochloric acid under controlled temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Análisis De Reacciones Químicas

Methyl 4-(chloromethyl)nicotinate hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to form the corresponding acid.

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Synthesis of Ligands for Metal Complexes

Methyl 4-(chloromethyl)nicotinate hydrochloride is utilized in the synthesis of aminopyridine ligands, which are crucial for developing metal complexes used in catalysis and medicinal chemistry. For instance, it has been used to create ligands that chelate iron in cancer cells, promoting apoptosis through iron-dependent mechanisms . The synthesis involves N-alkylation reactions, demonstrating its utility in producing complex organic molecules.

Vasodilatory Effects in Dermatological Research

Research has shown that derivatives of methyl nicotinate, including this compound, exhibit vasodilatory effects when applied topically. A study characterized these effects, indicating that the compound could serve as a local provocation agent for assessing microcirculation and skin viability . The mechanisms involve nitric oxide and prostaglandin pathways, highlighting its potential in dermatological therapies.

Drug Development and Modification

The compound has been explored for modifying pharmaceutical agents through various chemical reactions, including quaternization and precipitation methods. These modifications can enhance the pharmacological properties of existing drugs or create new therapeutic agents . For example, it can react with other biologically active molecules to form new compounds with improved efficacy.

Case Studies

Mecanismo De Acción

The mechanism of action of Methyl 4-(chloromethyl)nicotinate hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the specific target .

Comparación Con Compuestos Similares

Methyl 4-(chloromethyl)nicotinate hydrochloride can be compared with other similar compounds such as:

Methyl nicotinate: Lacks the chloromethyl group, making it less reactive in substitution reactions.

Ethyl 4-(chloromethyl)nicotinate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.

4-(Chloromethyl)nicotinic acid: Contains a carboxylic acid group instead of an ester, leading to different chemical properties and reactivity.

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Actividad Biológica

Methyl 4-(chloromethyl)nicotinate hydrochloride is a compound derived from nicotinic acid, which has garnered attention in various biological and medicinal research contexts. This article explores its biological activity, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications. The data presented here is synthesized from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of a chloromethyl group attached to the 4-position of the nicotinate structure. This modification enhances its reactivity and potential biological activity.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆ClN₁O₂ |

| Molecular Weight | 175.58 g/mol |

| CAS Number | 63592-85-8 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with various cellular pathways:

- Vasodilation : Similar to other nicotinic acid derivatives, it may promote vasodilation through the release of prostaglandins, enhancing blood flow to tissues .

- Cellular Uptake : The compound's structure allows for efficient cellular uptake, potentially facilitating its use in targeted drug delivery systems .

Toxicity and Safety

Preliminary studies indicate that methyl 4-(chloromethyl)nicotinate can exhibit toxicity at high concentrations. It is classified as harmful if swallowed and may cause skin irritation . Careful handling and dosage regulation are essential to mitigate these risks.

Case Studies

- Cancer Cell Studies : Research has demonstrated that derivatives of methyl 4-(chloromethyl)nicotinate can be utilized to deliver aminopyridine ligands into cancer cells, promoting apoptosis through iron-dependent mechanisms. This suggests potential applications in cancer therapy .

- Antimicrobial Activity : In studies involving Gram-negative bacteria, compounds structurally related to methyl 4-(chloromethyl)nicotinate showed varying degrees of antimicrobial activity, particularly against strains lacking efflux pumps. This indicates a potential role in developing new antimicrobial agents .

Pharmacokinetics

- Absorption : Methyl 4-(chloromethyl)nicotinate exhibits good lipophilicity, facilitating rapid absorption through biological membranes.

- Metabolism : It undergoes hydrolysis to yield active metabolites that may exert biological effects at the target sites.

In Vitro Studies

In vitro studies have shown that methyl 4-(chloromethyl)nicotinate can induce significant changes in cell viability and proliferation rates, particularly in cancer cell lines. The compound's ability to enhance apoptosis through redox-active species formation has been noted as a promising avenue for therapeutic development .

Propiedades

IUPAC Name |

methyl 4-(chloromethyl)pyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)7-5-10-3-2-6(7)4-9;/h2-3,5H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSNROUQNZMZIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679356 | |

| Record name | Methyl 4-(chloromethyl)pyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159826-53-5 | |

| Record name | Methyl 4-(chloromethyl)pyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.